Ethyl 2-[8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1, 2-h]purin-3-yl]acetate
Description
Ethyl 2-[8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-3-yl]acetate is a heterocyclic compound featuring a fused imidazolidino-purine core. Key structural attributes include:
- 1-Methyl group: Enhances steric bulk and influences conformational flexibility.
- 2,4-Dioxo motifs: Contribute to hydrogen-bonding capabilities and electronic polarization.
- Ethyl acetate side chain: Provides ester functionality, impacting solubility and reactivity.
Properties
IUPAC Name |
ethyl 2-[6-(4-methoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O5/c1-4-29-14(25)11-24-17(26)15-16(21(2)19(24)27)20-18-22(9-10-23(15)18)12-5-7-13(28-3)8-6-12/h5-8H,4,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRRYSKCBYSCNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)OC)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-3-yl]acetate typically involves multiple steps. The process begins with the preparation of the core purine structure, followed by the introduction of the methoxyphenyl group and the ethyl acetate moiety. Common reagents used in these reactions include ethyl acetate, methoxybenzene, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-pressure reactors and advanced purification techniques, such as chromatography, can help achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The methoxyphenyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with varying chemical and physical properties.
Scientific Research Applications
Ethyl 2-[8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-3-yl]acetate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of Ethyl 2-[8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table highlights critical differences between the target compound and analogs from the literature:
Key Observations:
- Substituent Effects : The 4-methoxyphenyl group (target) is electron-donating, contrasting with the electron-withdrawing nitro (4-nitrophenyl in ) and chloro (4-chlorophenyl in ) groups. These differences influence electronic properties and intermolecular interactions.
- Functional Groups : Thioxo (in ) vs. dioxo (target and ) groups alter hydrogen-bonding and redox reactivity.
Physicochemical and Crystallographic Properties
- Planarity and Torsion : In , the imidazo-benzofuropyrimidine system exhibits near-planarity (deviations <0.1 Å), while phenyl rings are twisted by 62–71°, suggesting steric strain. Comparable data for the target compound are unavailable.
- Intermolecular Interactions : Weak C–H⋯O bonds in stabilize crystal packing, a feature likely shared with the target compound due to its dioxo groups.
Biological Activity
Ethyl 2-[8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-3-yl]acetate is a complex organic compound with significant potential in biological applications. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound has the following IUPAC name and molecular formula:
| Property | Details |
|---|---|
| IUPAC Name | Ethyl 2-[8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-3-yl]acetate |
| Molecular Formula | C19H21N5O5 |
| Molecular Weight | 399.4005 g/mol |
| CAS Number | 313549-58-5 |
The synthesis typically involves multiple steps starting from a purine core structure, incorporating functional groups through various chemical reactions such as oxidation and substitution. Common reagents include ethyl acetate and methoxybenzene.
The biological activity of Ethyl 2-[8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-3-yl]acetate primarily stems from its interaction with specific molecular targets such as enzymes or receptors. The compound's unique structure allows it to bind effectively to these targets, potentially inhibiting their activity or altering their function. This interaction can initiate a cascade of biochemical events leading to desired therapeutic effects.
Anticancer Properties
Recent studies have investigated the compound's potential as an anticancer agent. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a study reported that derivatives of similar structures exhibited IC50 values in the micromolar range against specific cancer types .
Anti-inflammatory Effects
Ethyl 2-[8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-3-yl]acetate has also been evaluated for anti-inflammatory properties. Research indicates that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation processes .
Study on SARS-CoV Protease Inhibition
A relevant case study evaluated the compound's ability to inhibit the SARS-CoV 3CL protease. The study utilized fluorometric assays to determine inhibitory activity. The results indicated that structurally related compounds showed varying degrees of inhibition with specific IC50 values that suggest potential therapeutic applications against viral infections .
Data Tables
Here are summarized findings from various studies assessing the biological activity of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
